molecular formula C24H22N2O5S B4014435 benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B4014435
M. Wt: 450.5 g/mol
InChI Key: BFDYZIMIEORNSJ-UHFFFAOYSA-N
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Description

Benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is an intriguing compound with a diverse range of applications in various scientific fields. It features a complex structure that integrates multiple functional groups, making it an interesting subject for both synthetic and analytical chemists.

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of this compound may begin with the preparation of the core thiazine structure.

  • Step 2: : Functionalization of the thiazine core through nitration, acetylation, or similar reactions to introduce specific substituents.

  • Step 3: : Coupling reactions to introduce the benzyl and acetyloxyphenyl groups.

Industrial Production Methods: : Industrial methods often involve optimized versions of the lab-scale synthetic routes, focusing on yield, purity, and cost-effectiveness. Common techniques include catalytic processes and continuous flow chemistry.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can potentially convert oxo groups to hydroxyl groups.

  • Substitution: : The presence of aromatic rings allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens, nucleophiles such as amines or thiols.

Major Products: : The products vary based on the reaction type but commonly include altered or functionalized versions of the original compound, such as hydroxylated or substituted derivatives.

Scientific Research Applications

Benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has applications across several domains:

  • Chemistry: : Used in the synthesis of complex molecular architectures.

  • Biology: : Serves as a biochemical probe to study enzyme interactions.

  • Medicine: : Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Applied in materials science for the creation of novel polymers or coatings.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets. It may inhibit or activate enzymes or receptor pathways, altering cellular functions. For instance, it might bind to an enzyme's active site, modulating its activity and influencing downstream biological processes.

Comparison with Similar Compounds

Compared to other pyrimido[2,1-b][1,3]thiazine derivatives, benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its specific substituents, which confer unique chemical reactivity and biological activity.

Similar Compounds

  • Pyrimido[2,1-b][1,3]thiazine derivatives with different aryl or alkyl substitutions.

  • Analogous compounds featuring modifications in the oxo or acetyloxy groups.

This structural uniqueness makes it an appealing subject for further research and development in various scientific fields.

Properties

IUPAC Name

benzyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-15-21(23(29)30-14-17-6-4-3-5-7-17)22(26-20(28)12-13-32-24(26)25-15)18-8-10-19(11-9-18)31-16(2)27/h3-11,22H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDYZIMIEORNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC(=O)C)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 2
benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 3
benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 4
benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 5
benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 6
benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

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